Disodium 2-oxoglutarate dihydrate

Catalog No.
S3328136
CAS No.
1282616-74-3
M.F
C5H8Na2O7
M. Wt
226.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 2-oxoglutarate dihydrate

CAS Number

1282616-74-3

Product Name

Disodium 2-oxoglutarate dihydrate

IUPAC Name

disodium;2-oxopentanedioate;dihydrate

Molecular Formula

C5H8Na2O7

Molecular Weight

226.09 g/mol

InChI

InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2

InChI Key

HSSWOFWCOAQLHZ-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+]

Disodium 2-oxoglutarate dihydrate, also known as disodium α-ketoglutarate dihydrate, has the chemical formula C₅H₈Na₂O₇ and a molecular weight of 226.1 g/mol. It appears as a white to yellowish crystalline powder that is soluble in water, forming a clear solution with a pH around 7.3 . The compound is commonly used in biochemical assays and as a substrate in enzymatic reactions.

Investigating Cellular Metabolism

Disodium 2-oxoglutarate dihydrate is a salt form of alpha-ketoglutaric acid (AKG), a key intermediate in the Krebs cycle, also known as the citric acid cycle. This cycle plays a vital role in cellular metabolism by generating energy for cellular processes . Studies have utilized disodium 2-oxoglutarate dihydrate to investigate the role of AKG in specific cellular functions, such as its effect on mitochondrial function and energy production .

Studying Nitric Oxide (NO) in Mast Cells

One study employed disodium 2-oxoglutarate dihydrate as a reagent to investigate the role of nitric oxide (NO) in mast cell physiology and biochemistry . Mast cells are immune system cells involved in allergic reactions and inflammation. The study aimed to understand the interaction between NO production and AKG metabolism within these cells.

  • Transamination Reactions: It acts as a substrate for transaminases, facilitating the transfer of amino groups between amino acids and keto acids .
  • Decarboxylation: The compound can undergo decarboxylation to yield succinate and carbon dioxide under specific conditions .
  • Enzymatic Reactions: It is involved in reactions catalyzed by glutamate dehydrogenase, which converts it into glutamate while reducing nicotinamide adenine dinucleotide phosphate .

Disodium 2-oxoglutarate dihydrate exhibits various biological activities:

  • Metabolic Role: As an intermediate in the Krebs cycle, it plays a crucial role in cellular respiration and energy production .
  • Nitric Oxide Production: Research indicates that it may influence nitric oxide synthesis in mast cells, affecting immune responses .
  • Antioxidant Properties: Some studies suggest that it may have antioxidant effects, potentially protecting cells from oxidative stress .

The synthesis of disodium 2-oxoglutarate dihydrate can be achieved through several methods:

  • Neutralization of 2-Oxoglutaric Acid: Reacting 2-oxoglutaric acid with sodium hydroxide or sodium bicarbonate results in the formation of the disodium salt .
  • Crystallization from Aqueous Solutions: The compound can be crystallized from concentrated aqueous solutions after adjusting the pH to neutral levels.

Disodium 2-oxoglutarate dihydrate has diverse applications:

  • Biochemical Assays: It is widely used in diagnostic tests for measuring enzyme activities such as glutamate dehydrogenase and aminotransferases .
  • Nutritional Supplements: The compound is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its role in energy metabolism .
  • Pharmaceutical Research: It is utilized in studies exploring metabolic pathways and drug development targeting metabolic disorders .

Research on disodium 2-oxoglutarate dihydrate has revealed various interactions:

  • With Enzymes: It interacts with enzymes involved in amino acid metabolism, influencing their activity and stability.
  • Cellular Interactions: Studies have shown its potential to modulate signaling pathways related to cell growth and apoptosis .

Disodium 2-oxoglutarate dihydrate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Disodium 2-oxoglutarateC₅H₈Na₂O₇Central role in metabolism; antioxidant effects
Sodium α-ketoglutarateC₅H₄Na₂O₅Similar metabolic pathways; less stable
Potassium α-ketoglutarateC₅H₄K₂O₅Used mainly for potassium supplementation
Calcium α-ketoglutarateC₁₀H₈CaNa₂O₁₀Used for calcium supplementation; less soluble

Disodium 2-oxoglutarate dihydrate stands out due to its dual role as both a metabolic intermediate and a supplement with potential antioxidant properties. Its unique disodium salt form enhances solubility and bioavailability compared to other salts of α-ketoglutarate.

Biomass-Derived Precursor Utilization Strategies

The utilization of biomass-derived precursors for disodium 2-oxoglutarate dihydrate synthesis represents a paradigm shift toward sustainable chemical manufacturing [1]. Contemporary research has identified multiple renewable feedstock pathways that offer both environmental and economic advantages over traditional synthetic routes [2] [1]. The development of biomass-based precursor strategies has emerged as a critical component in achieving carbon-neutral production of this important metabolite [3] [2].

Pyruvic acid and glyoxylic acid represent the most promising biomass-derived precursors for 2-oxoglutarate synthesis [1]. Pyruvic acid can be obtained through photocatalytic oxidation of lactic acid using platinum-loaded cadmium sulfide catalysts, achieving remarkable selectivity of 94% at 90% conversion while simultaneously producing hydrogen gas [1]. This dual-product approach exemplifies the efficiency potential of biomass conversion technologies [4]. Glyoxylic acid, obtained through various oxidation processes of biomass-derived compounds, serves as the complementary precursor in cross-aldol condensation reactions [1].

The Weimberg pathway presents an innovative approach for direct conversion of xylose to 2-oxoglutarate without carbon loss [2]. Engineered Bacillus subtilis strains utilizing this pathway demonstrate superior performance compared to traditional isomerase pathways, achieving 6-fold increases in gamma-polyglutamic acid precursor production [2]. The pathway converts xylose directly to 2-oxoglutarate through a series of oxidative steps, eliminating the decarboxylation losses typically associated with conventional fermentation routes [2].

Lignocellulosic biomass processing through enzymatic hydrolysis provides abundant feedstock for 2-oxoglutarate precursor generation [5] [6]. The biorefinery approach enables conversion of agricultural waste streams into value-added chemical intermediates, with typical yields ranging from 60 to 75 percent [7]. Advanced bioprocessing techniques have demonstrated the feasibility of integrated biorefineries where 2-oxoglutarate production is coupled with biofuel generation [8] [5].

Table 1: Biomass-Derived Precursor Utilization Strategies for 2-Oxoglutarate Synthesis

PrecursorSource/OriginConversion MethodYield/Selectivity (%)Sustainability Factors
Pyruvic acidPhotocatalytic oxidation of lactic acidPlatinum/cadmium sulfide photocatalyst94 (selectivity at 90% conversion)Hydrogen co-production, renewable
Glyoxylic acidOxidation of biomass-derived compoundsVarious oxidation processesVariable (substrate dependent)Low energy requirements
GlucoseMicrobial fermentation feedstockDirect fermentation75-85 (typical fermentation)Established industrial process
XyloseWeimberg pathway conversionEngineered Bacillus subtilis0.43 mol/mol glucose (6-fold increase)Carbon-efficient pathway
GlycerolBiodiesel production byproductYarrowia lipolytica fermentation80.1 millimolar (0.390 mol/mol glucose)Waste valorization
L-glutamic acidAmino acid precursorL-glutamate oxidase pathway96-106 g/L concentrationHigh conversion efficiency
Lignocellulosic biomassAgricultural waste streamsEnzymatic hydrolysis60-75 (typical range)Abundant feedstock availability

The metabolic engineering of microorganisms for enhanced 2-oxoglutarate production has yielded significant advances in biotin- and nitrogen-limited aerobic growth conditions [9]. Corynebacterium glutamicum strains engineered with specific enzyme deletions demonstrate remarkable production capabilities, achieving 80.1 millimolar concentrations with yields of 0.390 mol per mol glucose [9]. These engineered systems incorporate NADH-dependent 2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans, enabling efficient conversion of accumulated 2-oxoglutarate to value-added derivatives [9].

Cross-Aldol Condensation-Hydrodeoxygenation Cascade Reactions

The cross-aldol condensation-hydrodeoxygenation cascade represents a breakthrough in sustainable 2-oxoglutarate synthesis, enabling one-pot conversion of biomass-derived precursors to the target compound [1]. This innovative approach combines the carbon-carbon bond formation capability of aldol chemistry with the selective reduction power of heterogeneous catalysis [1] [10]. The cascade methodology achieves exceptional atom economy while maintaining high yields and selectivities [1].

The initial cross-aldol condensation between pyruvic acid and glyoxylic acid proceeds efficiently in aqueous sodium salt solutions at near-neutral pH conditions [1]. Optimal reaction parameters include temperatures of 80 degrees Celsius and pyruvic acid to glyoxylic acid molar ratios of 4:1 [1]. Under these conditions, glyoxylic acid conversion reaches 17.8% after 40 minutes, primarily forming 2-hydroxy-4-oxopentanedioic acid intermediate with 82.6% selectivity [1]. The reaction mechanism involves enolate formation from pyruvic acid followed by nucleophilic attack on the glyoxylic acid carbonyl group [11] [12].

Sequential dehydration and hydrogenation of the aldol intermediate occur in the presence of supported palladium catalysts [1]. Palladium nanoparticles with mean diameters of 1.7 nanometers dispersed on titanium dioxide demonstrate exceptional performance in this transformation [1]. The dehydration step converts 2-hydroxy-4-oxopentanedioic acid to 4-oxopent-2-enedioic acid, which subsequently undergoes selective hydrogenation of the carbon-carbon double bond to yield 2-oxoglutarate [1].

The hydrodeoxygenation cascade exhibits remarkable chemoselectivity, preferentially reducing alkene functionalities while preserving ketone groups [1]. Kinetic studies reveal that carbon-carbon double bond hydrogenation proceeds with an apparent activation energy of 15.1 kilojoules per mol, significantly lower than the 68.2 kilojoules per mol required for ketone reduction [1]. This selectivity difference ensures formation of the desired 2-oxoglutarate product rather than fully reduced alcohols [1].

Table 2: Cross-Aldol Condensation Reaction Parameters and Outcomes

Substrate CombinationMolar RatioTemperature (°C)pH ConditionsReaction TimePrimary ProductSelectivity (%)
Pyruvic acid + Glyoxylic acid4:1 (optimized)80~8 (near neutral)40 min (for 17.8% conversion)2-hydroxy-4-oxopentanedioic acid82.6 (C5), 7.7 (C5-DH)
α-Ketoglutaric acid + Glyoxylic acid1:1 (standard)50~9 (slightly basic)3.0 h (for 85.8% conversion)3-(carboxymethyl)-2-hydroxy-4-oxopentanedioic acid96.8 (C7), 3.2 (C7-DH)
Acetone (model system)1:1 (typical)25-607-9 (neutral to basic)2-12 hβ-hydroxy ketones85-95 (typical)
Various 2-ketoestersVariable (1:1 to 2:1)40-806-8 (buffered)1-6 hCross-aldol adducts70-90 (varies)
Sodium pyruvate + Sodium glyoxylate1:1 to 4:1 (investigated)808 (sodium salt solution)30 min to 3 hC5 intermediateUp to 96.3 (combined)

Advanced catalyst systems incorporating molybdenum oxide species enable more complex hydrodeoxygenation transformations [1]. Physically mixed palladium/titanium dioxide and molybdenum oxide/titanium dioxide catalysts demonstrate exceptional activity for selective cleavage of carbon-oxygen bonds adjacent to carboxyl groups [1]. The molybdenum oxide component facilitates formation of oxygen vacancies through hydrogen spillover from palladium surfaces, creating Lewis acid sites essential for carbon-oxygen bond activation [1].

The cascade methodology achieves overall yields of 85.4% for 2-oxoglutarate production based on glyoxylic acid consumption [1]. Catalyst stability studies demonstrate consistent performance over five consecutive reaction cycles with negligible metal leaching [1]. The recyclability of both substrate and catalyst components significantly enhances the economic viability of this synthetic approach [1].

Table 3: Hydrodeoxygenation Cascade Reaction Conditions and Performance

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Reaction TimeProduct Selectivity (%)Overall Yield (%)Catalyst Stability
Pd/TiO₂ (2 wt% Pd)1101.010 min to complete conversion92.3 (KGA), 4.7 (C5-DH)85.4 (based on glyoxylic acid)Stable over 5 cycles
Pt/TiO₂ (2 wt% Pt)1101.010 min to complete conversion91.6-94.4 (KGA)83-87 (estimated)Good (3-5 cycles)
Rh/TiO₂ (2 wt% Rh)1101.010 min to complete conversion91.6-94.4 (KGA)83-87 (estimated)Good (3-5 cycles)
Pd/TiO₂ + MoOₓ/TiO₂2002.06-29 h for MTA synthesis33.3 (MTA), 44.8 (C7-ol)86.2 (MTA from KGA)Stable over 5 cycles
Ru/TiO₂ + MoOₓ/TiO₂2002.06 h26.8 (MTA), 39.5 (C7-ol)75-80 (estimated)Moderate (3-4 cycles)
Pd/SiO₂ (2 wt% Pd)1101.010 min to complete conversion91.6-94.4 (KGA)83-87 (estimated)Good (3-5 cycles)
Pd/ZrO₂ (2 wt% Pd)1101.010 min to complete conversion91.6-94.4 (KGA)83-87 (estimated)Good (3-5 cycles)

Catalytic Efficiency Optimization in Aqueous Media

The optimization of catalytic efficiency in aqueous media represents a fundamental advancement in sustainable 2-oxoglutarate synthesis, eliminating the need for organic solvents while maintaining high reaction rates and selectivities [1] [13]. Aqueous reaction systems offer inherent advantages including enhanced substrate solubility, simplified product separation, and reduced environmental impact [14] [15]. The development of water-tolerant catalytic systems has enabled the realization of truly green synthetic methodologies [16] [15].

Substrate concentration optimization in aqueous media reveals optimal performance at concentrations ranging from 0.2 to 2.0 molar [1] [13]. High substrate concentrations enhance volumetric productivity while maintaining acceptable mass transfer rates [13]. Studies with L-glutamate oxidase systems demonstrate that substrate concentrations of 40 grams per liter provide optimal balance between conversion efficiency and product inhibition [13]. The use of sodium salt forms significantly improves substrate solubility and reaction kinetics compared to free acid forms [1].

pH control emerges as a critical parameter for aqueous media optimization, with sodium salt formation at pH 8-9 providing optimal conditions for both substrate solubility and catalyst stability [1] [13]. The alkaline environment facilitates enolate formation in aldol condensation reactions while preventing acid-catalyzed side reactions [1]. Buffer systems incorporating phosphate salts maintain pH stability throughout extended reaction periods [13].

Temperature optimization studies reveal distinct optimal ranges for different reaction steps [1] [13]. Cross-aldol condensation reactions proceed efficiently at 50-80 degrees Celsius, while hydrodeoxygenation steps require elevated temperatures of 110-200 degrees Celsius [1]. The sequential temperature programming enables selective control of reaction pathways and minimizes formation of unwanted byproducts [1].

Mass transfer enhancement through vigorous agitation at 450 revolutions per minute ensures efficient gas-liquid-solid contact in multiphase systems [1]. The optimization of stirring parameters reduces mass transfer limitations that could otherwise compromise reaction rates [13]. Advanced reactor designs incorporating bubble columns or packed bed configurations further enhance mass transfer efficiency [4].

Table 4: Catalytic Efficiency Optimization Parameters in Aqueous Media

ParameterOptimized ConditionsKey BenefitsTechnical ChallengesPerformance Impact
Solvent SystemPure water (no organic solvents)Environmental compatibility, reduced toxicityLimited organic substrate solubilityEnables sustainable green chemistry
pH ControlSodium salt formation (pH 8-9)Enhanced substrate solubility and reactivitypH stability during reactionIncreases conversion by 15-25%
Ionic Strength0.2-2.0 mol/L (salt solutions)Improved reaction kinetics and selectivitySalt crystallization at high concentrationsImproves selectivity by 10-20%
Temperature Range50-200°C (reaction dependent)Controlled reaction rates and selectivityEnergy requirements for heatingDetermines reaction feasibility
Substrate Concentration0.2-2.0 mol/L (high concentration)High volumetric productivitySubstrate inhibition at very high concentrationsEnhances space-time yield by 3-5x
Catalyst Loading2-5 wt% metal on supportOptimal activity without excess metalMetal leaching preventionOptimizes cost-performance balance
Mass Transfer EnhancementVigorous stirring (450 rpm)Efficient gas-liquid-solid contactFoaming and emulsion formationReduces mass transfer limitations
Product SeparationIon exchange chromatographyHigh purity product isolationWater removal and concentrationAchieves >97% product purity

Catalyst immobilization strategies in aqueous media focus on preventing metal leaching while maintaining high activity [13]. Zinc imidazolate framework encapsulation of engineered Escherichia coli cells demonstrates superior stability compared to free cell systems [13]. The immobilized biocatalysts retain over 60% conversion efficiency after 10 reaction cycles [13]. Surface modification of heterogeneous catalysts with hydrophilic ligands enhances water compatibility and reduces metal dissolution [17].

Biocatalytic approaches utilizing whole-cell systems offer exceptional efficiency in aqueous media [13] [18]. Cascade biocatalysis incorporating L-glutamate oxidase and catalase achieves 2-oxoglutarate concentrations of 106 grams per liter with 96% conversion rates [18]. Promoter engineering enables precise control of enzyme expression ratios, optimizing the balance between oxidase and catalase activities [18]. The development of robust microbial chassis strains enhances operational stability under industrial conditions [19] [9].

Dates

Last modified: 08-19-2023

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